butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether is a synthetic compound that features a unique combination of functional groups, including an imidazole ring, a sulfonyl group, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether typically involves multiple steps
Imidazole Ring Formation: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Sulfonyl Group Introduction: The sulfonyl group can be introduced by reacting the imidazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Ether Linkage Formation: The final step involves the formation of the ether linkage by reacting the sulfonylated imidazole derivative with butyl alcohol under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity . The sulfonyl group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole structure.
Etonitazene: An analgesic compound featuring an imidazole ring.
Omeprazole: An antiulcer drug with an imidazole core.
Uniqueness
Butyl 4-[(2-phenyl-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl ether is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the sulfonyl group and ether linkage differentiates it from other imidazole-containing compounds, potentially leading to novel applications and enhanced activity .
Properties
Molecular Formula |
C19H22N2O3S |
---|---|
Molecular Weight |
358.5 g/mol |
IUPAC Name |
1-(4-butoxyphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C19H22N2O3S/c1-2-3-15-24-17-9-11-18(12-10-17)25(22,23)21-14-13-20-19(21)16-7-5-4-6-8-16/h4-12H,2-3,13-15H2,1H3 |
InChI Key |
OTVWVTYZOGRMFH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.